Myclobutanil-captan mixt.

Description

Contextual Background of Fungicide Mixture Formulations

A pesticide formulation is a blend of active ingredients (the chemicals that affect the target pest) and inert ingredients. vt.edu These inert components are not intended to affect the pest but are crucial for the product's performance, making it easier to handle, safer for the applicator and the crop, and more effective. vt.educabidigitallibrary.org The formulation of a fungicide can significantly impact its biological activity. vt.edu

Fungicides are available in numerous formulations, both dry and liquid, to suit different application needs and environmental conditions. cabidigitallibrary.org Common types include:

Wettable Powders (WP): These are dry, finely ground formulations that are mixed with water to be applied as a spray. vt.edu They contain the active ingredient, a wetting agent, and a dispersing agent. annualreviews.org A key advantage is their ease of storage and transport. vt.edu However, they require constant agitation to prevent particles from settling out of the suspension. vt.edu

Water-Dispersible Granules (WDG) or Dry Flowables (DF): Similar to wettable powders, these formulations consist of granule-sized particles that break apart into fine particles when mixed with water. vt.edu They are generally easier to measure and mix than WPs and present less of an inhalation hazard to the handler. vt.edu

Suspension Concentrates (SC) or Flowables: In this liquid formulation, a solid active ingredient is suspended in a liquid, usually water. These are easy to handle and apply but require good agitation. basf.us

Emulsifiable Concentrates (EC): This formulation contains an oil-soluble active ingredient dissolved in a petroleum-based solvent, with an emulsifier added to allow it to be mixed with water. basf.us

Suspoemulsions (SE): This more complex formulation combines a suspension of a solid active ingredient and an emulsion of a liquid active ingredient within a continuous aqueous phase. google.com It is a method for formulating mixtures of active ingredients that have different solubilities. google.com

The choice of formulation depends on the application equipment available, the target crop and disease, and the environmental conditions under which it will be applied. vt.edu

Rationale for Multi-Component Fungicide Strategies

The use of fungicide mixtures, such as Myclobutanil-Captan, is a cornerstone of modern disease management programs. This approach is driven by several key scientific principles aimed at enhancing and preserving the efficacy of fungicides.

Fungicide Resistance Management: A primary driver for using multi-component fungicides is to combat the development of resistance in fungal populations. purdue.edu Fungi can develop resistance when they are repeatedly exposed to a single, site-specific fungicide. nih.gov These fungicides target a single metabolic pathway or enzyme in the fungus, and a single genetic mutation can render the fungicide ineffective. nih.govapsnet.org Myclobutanil (B1676884) is a site-specific fungicide, while Captan (B1668291) is a multi-site fungicide, meaning it acts on multiple biological processes within the fungal cell. ontosight.aipurdue.edu It is highly improbable for a fungus to develop simultaneous mutations to counter multiple modes of action, making multi-site fungicides like Captan have a very low risk of resistance. purdue.edu Tank-mixing or using pre-formulated mixtures of single-site and multi-site fungicides is a key recommendation of the Fungicide Resistance Action Committee (FRAC) to delay resistance development. nih.govnih.gov

Broadened Spectrum of Activity: Combining fungicides with different strengths allows for the control of a wider range of diseases than either component could achieve alone. ontosight.aigoogle.com A grower can thus manage a complex of different fungal pathogens on a crop with a single application.

Synergistic Effects: In some cases, the combined effect of two fungicides is greater than the sum of their individual effects, a phenomenon known as synergy. apsnet.org This can lead to enhanced performance even at reduced application rates of the individual components. apsnet.org While not all mixtures are synergistic, the potential for this enhanced activity is a significant benefit of combination products. researchgate.net

Improved Disease Control: By providing multiple modes of action (e.g., systemic and contact, curative and preventative), mixtures can offer more robust and reliable disease control. ontosight.ai This dual activity ensures that the plant is protected on its surface by the contact fungicide while the systemic component is absorbed into the plant tissue to control established infections. nih.gov Research has shown that using a mixture can be more effective for initial disease control compared to alternating applications of the individual components. apsnet.org

Historical Development and Significance in Crop Protection

The development of fungicide mixtures is a direct result of the evolution of chemical disease control over the past century. The journey began with broad-spectrum, inorganic protectants like sulfur and copper. apsnet.org The mid-20th century saw the introduction of organic protectant fungicides, including the phthalimide (B116566) class, to which Captan belongs. Captan was first registered in 1951 and introduced as a fungicide in 1952, offering control over a wide array of fungal diseases on fruits, vegetables, and ornamentals. rayfull.netorst.edu

The 1960s and 1970s marked a revolution with the introduction of the first systemic fungicides, which could be absorbed by the plant. apsnet.org This led to the development of highly effective, site-specific fungicides. Myclobutanil, a member of the triazole class of fungicides (also known as Demethylation Inhibitors or DMIs), was introduced in 1986. apsnet.org It acts systemically to inhibit the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. ontosight.airesearchgate.net

However, the widespread use of site-specific fungicides like the triazoles quickly led to the emergence of resistant fungal populations. apsnet.orgnih.gov This created an urgent need for strategies to preserve the effectiveness of these valuable tools. The practice of mixing or rotating fungicides with different modes of action became a critical component of Integrated Pest Management (IPM). purdue.edu

The combination of Myclobutanil and Captan is significant because it pairs a modern, systemic, single-site fungicide with an older, non-systemic, multi-site fungicide. ontosight.ai This pairing directly addresses the challenge of resistance. Captan, as the multi-site component, helps protect Myclobutanil from the rapid selection of resistant fungal strains. growingfruit.orgrothamsted.ac.uk The mixture provides both contact (protectant) and systemic (curative) activity, making it a versatile and effective tool for growers of high-value crops like grapes and apples. ontosight.airegulations.gov

Data Tables

Table 1: Comparison of Myclobutanil and Captan Properties

| Property | Myclobutanil | Captan |

| Chemical Class | Triazole ontosight.ai | Phthalimide ontosight.aiwikipedia.org |

| Mode of Action | Demethylation Inhibitor (DMI); Sterol Biosynthesis Inhibitor regulations.govresearchgate.net | Multi-site contact activity; affects multiple cellular processes ontosight.aipurdue.edu |

| Systemicity | Systemic, with protective and curative properties ontosight.airegulations.gov | Non-systemic, protectant fungicide ontosight.aiorst.edu |

| FRAC Group | 3 regulations.gov | M4 (The 'M' designates multi-site activity) purdue.edu |

| Year of Introduction | 1986 apsnet.org | 1952 rayfull.net |

Table 2: Effect of pH on the Stability of Captan in Water

This table illustrates the importance of the chemical environment for fungicide efficacy, a key consideration in formulation and tank mixing. The half-life is the time it takes for half of the active ingredient to degrade.

| pH Level | Half-Life of Captan |

| 5 | 32 hours |

| 7 | 8 hours |

| 8 | 10 minutes |

| Data sourced from a 2012 Michigan Fruit Management Guide, as cited in reference growingfruit.org. |

Structure

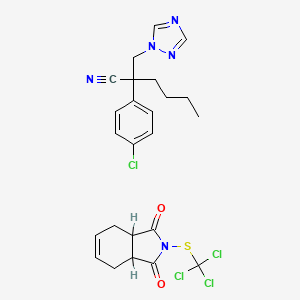

2D Structure

Properties

CAS No. |

107452-10-8 |

|---|---|

Molecular Formula |

C24H25Cl4N5O2S |

Molecular Weight |

589.4 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C15H17ClN4.C9H8Cl3NO2S/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h4-7,11-12H,2-3,8,10H2,1H3;1-2,5-6H,3-4H2 |

InChI Key |

LILXLWDYQYPTTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Fungicidal Actions Within the Mixture

Myclobutanil (B1676884): Systemic Inhibition of Ergosterol (B1671047) Biosynthesis

Myclobutanil is a systemic fungicide classified under the triazole chemical group. ontosight.aiwikipedia.org Its primary mechanism of action is the disruption of ergosterol biosynthesis, a critical process for the formation and integrity of fungal cell membranes. wikipedia.orgpatsnap.com

The specific molecular target of myclobutanil is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P-450 enzyme. publications.gc.caresearchgate.net This enzyme is crucial for the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. patsnap.compublications.gc.ca By inhibiting CYP51, myclobutanil disrupts the production of ergosterol, which is the predominant sterol in fungal membranes and is essential for their proper function and fluidity. patsnap.comnih.gov

The inhibition of this enzymatic step leads to a depletion of ergosterol and a concurrent accumulation of 14α-methyl sterols. mdpi.com This altered sterol composition disrupts the structure and function of the fungal cell membrane, interfering with nutrient transport and chitin (B13524) synthesis, ultimately leading to the cessation of fungal growth. researchgate.net

Table 1: Myclobutanil Molecular Action

| Target Enzyme | Pathway Disrupted | Consequence for Fungal Cell |

| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Depletion of ergosterol, accumulation of toxic sterol intermediates, and compromised cell membrane integrity. patsnap.comresearchgate.netmdpi.com |

Myclobutanil is recognized for its systemic properties, meaning it can be absorbed by the plant and moved within its tissues. nih.govregulations.gov Upon application, it is taken up by the plant's green tissue and roots and is primarily translocated upward through the xylem, the plant's water-conducting vessels. epa.govpurdue.edu This systemic movement allows myclobutanil to be distributed throughout the plant, protecting new growth that emerges after application. nih.govcabidigitallibrary.org Studies on soybean plants have demonstrated that myclobutanil is absorbed from the leaf surface and redistributed within the tissue, and can move from the application point on the stem to the foliage above. nih.gov This mobility is a key factor in its effectiveness against established fungal infections. nih.govregulations.gov

Captan (B1668291): Non-Systemic Multi-Site Cellular Disruption

Captan is a non-systemic fungicide belonging to the phthalimide (B116566) class, functioning as a protectant on the plant surface. ontosight.ai Unlike myclobutanil, it does not penetrate the plant tissue to a significant extent and acts on fungi before they can cause infection. orst.edu

Captan's fungicidal activity is characterized by its multi-site mode of action. uga.eduapsnet.org It is not specific to a single enzyme or biochemical pathway but instead disrupts multiple cellular processes within the fungus. apsnet.org The primary mechanism is believed to involve its reaction with thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione, which are vital for the function of numerous proteins and enzymes. researchgate.net By reacting with these essential molecules, captan inactivates key enzymes and disrupts cellular division and energy production, leading to fungal cell death. ontosight.aiapsnet.org This broad-based attack makes it difficult for fungal populations to develop resistance. uga.eduapsnet.org

Table 2: Captan Cellular Disruption

| Cellular Target | Processes Affected | Result |

| Thiol-containing molecules (e.g., glutathione, cysteine) | Enzyme activity, cellular division, respiration | General disruption of cellular function and fungal cell death. ontosight.aiapsnet.orgresearchgate.net |

As a non-systemic, protectant fungicide, the effectiveness of captan is highly dependent on its ability to adhere to and persist on plant surfaces. orst.eduapsnet.org It forms a protective layer that prevents fungal spores from germinating and penetrating the host plant. purdue.edu The persistence of captan residues on leaf surfaces can range from 10 to 43 days. orst.edu However, environmental factors such as rainfall can significantly impact its persistence; for instance, more than one inch of rain can wash it off, leaving the plant unprotected. apsnet.org The stability of captan is also pH-dependent, with its half-life decreasing significantly in alkaline conditions. For example, at a pH of 7, its half-life is eight hours, which shortens to just 10 minutes at a pH of 8. growingfruit.org

Synergistic and Additive Interactions at the Biochemical Level

The combination of myclobutanil and captan in a single product offers a dual-pronged approach to fungal control. ontosight.ai This strategy is employed to broaden the spectrum of controlled diseases and to manage the development of fungicide resistance. apsnet.org The mixture exploits the distinct and complementary modes of action of the two fungicides.

Table 3: Fungicide Mixture Characteristics

| Fungicide | Mode of Action | Translocation | Primary Benefit in Mixture |

| Myclobutanil | Systemic, single-site inhibitor of ergosterol biosynthesis | Xylem-mobile | Controls established infections and protects new growth. nih.govregulations.govepa.gov |

| Captan | Non-systemic, multi-site inhibitor | Surface protectant | Provides broad-spectrum surface protection and resistance management. uga.eduorst.eduapsnet.org |

Advanced Research on Fungicide Resistance Dynamics and Management

Pathogen Resistance Mechanisms to Myclobutanil (B1676884) (Demethylation Inhibitors)

Myclobutanil belongs to the triazole class of fungicides, which act by inhibiting the C14-demethylase enzyme essential for sterol biosynthesis in fungi. ontosight.ai This disruption of ergosterol (B1671047) production compromises the integrity of fungal cell membranes. ontosight.ai However, the persistent use of DMIs has led to the selection of resistant fungal populations through various genetic adaptations. nih.gov

Resistance to DMI fungicides like myclobutanil is a quantitative trait, often involving multiple genetic changes that accumulate over time. plos.orgnih.gov Research has identified three primary molecular mechanisms responsible for the development of resistance in plant pathogenic fungi. nih.govfrontiersin.orgmdpi.com

Target Site Modification : The most common mechanism involves point mutations in the CYP51 gene (also known as ERG11), which encodes the 14α-demethylase enzyme. mdpi.comapsnet.org These mutations can alter the protein's structure, reducing its binding affinity for the DMI fungicide while still allowing it to perform its biological function. frontiersin.org For example, the Y136F mutation in Uncinula necator confers resistance to certain DMIs. apsnet.org

Enhanced Efflux Pump Activity : Resistance can also be conferred by the overexpression of genes encoding membrane transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS). nih.govapsnet.org These transporters function as efflux pumps, actively removing the fungicide from the fungal cell and reducing its intracellular concentration to sub-lethal levels. mdpi.comnih.gov

Table 1: Genetic Mechanisms of Fungal Resistance to Demethylation Inhibitor (DMI) Fungicides

| Resistance Mechanism | Genetic Basis | Description | Fungal Pathogen Example(s) | Citation(s) |

|---|---|---|---|---|

| Target Site Modification | Point mutations in the CYP51/ERG11 gene. | Alters the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for the fungicide. | Venturia inaequalis, Uncinula necator, Botrytis cinerea | frontiersin.orgapsnet.orgnih.gov |

| Target Gene Overexpression | Insertions in the promoter region of the CYP51 gene. | Increases the transcription of the CYP51 gene, leading to higher levels of the target enzyme. | Monilinia fructicola, Leptosphaeria maculans, Venturia inaequalis | apsnet.orgapsnet.orgnih.gov |

| Enhanced Efflux Pump Activity | Overexpression of genes encoding ABC or MFS transporters. | Actively pumps the fungicide out of the fungal cell, preventing it from reaching its target. | Botrytis cinerea, Zymoseptoria tritici, Sclerotinia homoeocarpa | nih.govapsnet.org |

Cross-resistance occurs when a genetic mutation conferring resistance to one fungicide also provides resistance to other fungicides, typically those with the same mode of action. frontiersin.org Within the DMI class, there is a significant potential for cross-resistance. nih.gov Fungal isolates that have developed resistance to myclobutanil, for instance, are often also less sensitive to other triazoles like tebuconazole (B1682727), propiconazole, and difenoconazole. nih.govplos.orgnih.gov

A study on Venturia inaequalis, the causal agent of apple scab, found a strong positive correlation (r = 0.91) between resistance to myclobutanil and tebuconazole, confirming a high degree of cross-resistance. nih.gov This is because the underlying resistance mechanisms, such as mutations in the shared CYP51 target, are effective against multiple chemicals in the same class. plos.orgresearchgate.net However, the pattern is not always uniform. Some mutations may provide strong resistance to one DMI but only weak resistance to another, and cross-resistance is generally not observed between DMIs and fungicides with different modes of action. frontiersin.org The evolution of resistance to agricultural triazoles has raised concerns, as it can also induce cross-resistance to medical triazoles used to treat human fungal infections, such as those caused by Aspergillus fumigatus. plos.orgnih.gov

Table 2: Examples of Cross-Resistance in DMI Fungicides

| Pathogen | Primary Resistant Fungicide | Fungicides with Cross-Resistance | Citation(s) |

|---|---|---|---|

| Venturia inaequalis | Myclobutanil | Tebuconazole | nih.gov |

| Monilinia fructicola | Pyrisoxazole | Propiconazole | frontiersin.org |

| Candida parapsilosis | Fluconazole | Voriconazole | asm.org |

| Aspergillus fumigatus | Propiconazole, Tebuconazole, Difenoconazole (Agricultural) | Itraconazole, Voriconazole, Posaconazole (Medical) | plos.orgnih.govresearchgate.net |

Role of Captan (B1668291) as a Resistance Management Partner

Fungicide mixtures are a primary tactic for managing the evolution of resistance. ontosight.ainih.gov Captan is an ideal mixing partner for site-specific fungicides like myclobutanil due to its distinct characteristics. regulations.gov

Captan is a multi-site contact fungicide belonging to the phthalimide (B116566) class (FRAC Group M4). regulations.gov It acts on multiple metabolic pathways within the fungal cell, inhibiting spore germination and mycelial growth by interfering with numerous enzymes. ontosight.airegulations.gov This multi-site activity makes the development of resistance to captan extremely rare, as a pathogen would need to undergo simultaneous mutations at multiple target sites to survive, an event of very low probability.

When combined with a site-specific, high-risk fungicide like myclobutanil, captan provides a second, independent mode of action. nih.gov This has two key benefits for resistance management:

Control of Resistant Sub-populations : If a portion of the fungal population is already resistant to myclobutanil, it will likely still be susceptible to captan. The mixture can therefore control these resistant individuals, preventing them from multiplying and dominating the population.

Reduced Selection Pressure : By providing effective control through its own action, captan reduces the sole reliance on myclobutanil. This lowers the selection pressure that drives the proliferation of myclobutanil-resistant strains. nih.gov

Experimental and modeling evidence confirms that adding a mixing partner, particularly a multi-site fungicide, to an at-risk fungicide significantly reduces the rate of selection for resistance and can substantially increase the effective life of the at-risk compound. nih.gov

From a population genetics perspective, the application of a myclobutanil-captan mixture imposes a complex selection pressure on the pathogen population. While myclobutanil alone selects for individuals carrying resistance alleles for the CYP51 gene or efflux pumps, the mixture applies a dual pressure.

Quantitative Modeling of Resistance Evolution under Mixture Regimes

Quantitative modeling is a critical tool for understanding and predicting the long-term consequences of different fungicide strategies. plos.org While many early models focused on qualitative resistance (conferred by a single gene), recent efforts have shifted to modeling quantitative resistance, which is characteristic of DMIs and involves multiple genes with smaller effects. nih.govbiorxiv.org

These models integrate various biological and operational parameters to simulate the evolution of fungicide resistance over many seasons. Key components of such a model for a myclobutanil-captan mixture would include:

Pathogen Epidemiology : Factors like infection rate, latent period, and spore production.

Fungicide Properties : The efficacy of both myclobutanil and captan against sensitive strains, and the reduced efficacy of myclobutanil against strains with varying levels of quantitative resistance.

Genetic Parameters : The initial frequency of resistance alleles in the population and the fitness costs or benefits associated with these alleles.

Spray Strategy : The number and timing of applications per season.

By running simulations, these models can predict the "effective life" of myclobutanil under different scenarios (e.g., used alone vs. in a mixture with captan). nih.gov Models consistently show that using a fungicide mixture is a superior long-term strategy for delaying resistance compared to using a single-mode-of-action fungicide. plos.orgnih.gov This quantitative approach allows for the design of more sustainable, science-based disease management programs that preserve the effectiveness of valuable fungicides. wpmucdn.com

Table 3: Conceptual Framework for a Quantitative Model of Resistance Evolution for a Myclobutanil-Captan Mixture

| Model Component | Description and Key Parameters | Relevance to Myclobutanil-Captan Mixture |

|---|---|---|

| Inputs | Initial conditions and variables defining the system. Parameters include pathogen infection rate (β), initial frequency of resistant alleles, and fungicide efficacy rates. | Defines the starting pathogen population and the individual effectiveness of myclobutanil and captan. |

| Evolutionary Module | Simulates how the genetic makeup of the pathogen population changes over time in response to selection pressure. Considers mutation, selection, and gene flow. | Models the selection against myclobutanil-resistant strains by the presence of captan, slowing the increase in resistance allele frequency. |

| Disease Control Module | Calculates the level of disease control achieved based on the current population's resistance profile and the spray strategy. | Assesses the combined efficacy of the mixture, accounting for the high efficacy of captan against the entire population. |

| Outputs | Predictions on the long-term outcomes. Key outputs include the frequency of resistant strains over time, the "effective life" of the fungicide, and predicted crop yield. | Quantifies how many more seasons myclobutanil remains effective when mixed with captan compared to when used alone. |

Efficacy and Performance Research in Phytopathological Systems

Comparative Efficacy Studies against Diverse Fungal Pathogens

Broad-Spectrum Disease Control

The myclobutanil-captan mixture is designed to offer control over a wide array of fungal pathogens that affect fruits, vegetables, and ornamental plants. ontosight.ai Myclobutanil (B1676884) itself is effective against diseases such as powdery mildew, rusts, and various leaf spots. ontosight.airegulations.gov Captan (B1668291) provides protection against a different but complementary range of diseases, including leaf spots, blights, and rots. ontosight.aipnwhandbooks.org The combination of these two active ingredients results in a comprehensive approach to disease management. This strategy is particularly valuable for controlling diseases that may have developed resistance to other single-site fungicides. ontosight.ai

Performance against Specific Crop Diseases (e.g., Apple Scab)

A significant body of research has focused on the efficacy of myclobutanil and captan, both individually and in combination, against apple scab, a disease caused by the fungus Venturia inaequalis. Apple scab is a major concern for apple growers, causing lesions on leaves and fruit that can lead to significant crop loss and reduced fruit quality. purdue.edu

Studies have demonstrated that while myclobutanil can provide some level of control, its efficacy can be limited, especially under severe disease pressure. apsnet.org In contrast, captan has been a cornerstone of apple scab management programs due to its effectiveness and low risk of resistance development. nih.gov Research has shown that combining captan with other fungicides can enhance disease control. apsnet.orgnih.gov For instance, a study evaluating various fungicide programs found that a mixture of tebuconazole (B1682727) (another DMI fungicide) and captan provided excellent control of apple scab. apsnet.org While this study did not directly test a myclobutanil-captan mixture, it highlights the benefit of combining a DMI fungicide with captan for improved efficacy.

The following table summarizes the results of a study on the control of apple scab on different apple cultivars.

| Fungicide Treatment | Fruit Scab at Harvest (%) - McIntosh | Fruit Scab at Harvest (%) - Delicious | Fruit Scab at Harvest (%) - Golden Delicious |

| Myclobutanil | 38.7 c | 5.7 c | 4.7 d |

| Tebuconazole + Captan | 3.2 d | 2.5 c | 1.4 d |

| Unsprayed Control | 100.0 a | 100.0 a | 96.6 a |

| Data from a 1990 study on apple scab control. Means within a column followed by the same letter are not significantly different (P = 0.05). apsnet.org |

Influence of Environmental Factors on Mixture Efficacy

The effectiveness of any fungicide, including the myclobutanil-captan mixture, can be significantly influenced by environmental conditions. researchgate.net Factors such as temperature, humidity, and rainfall can impact the stability, persistence, and activity of the fungicides on plant surfaces.

For captan, the pH of the spray solution is a critical factor affecting its stability. Captan degrades more rapidly under alkaline conditions. For example, the half-life of captan is 32 hours at a pH of 5, but only 10 minutes at a pH of 8. growingfruit.org Therefore, the pH of the water used for mixing the spray solution can have a substantial impact on its efficacy. Using acidic water or adding a buffering agent can help maintain the stability of captan. growingfruit.org

Rainfall can also affect the performance of fungicides. As a non-systemic, protectant fungicide, captan's effectiveness relies on its presence on the plant surface. pnwhandbooks.org Heavy rainfall can wash the product off, necessitating reapplication to maintain protection. While myclobutanil is systemic, its initial absorption and subsequent translocation can also be influenced by weather conditions. regulations.gov

Furthermore, temperature can play a role in both the activity of the fungicides and the potential for phytotoxicity. Some fungicides can cause injury to plant tissues, particularly under hot and slow-drying conditions. weebly.com

Horticultural and Agronomic Impact Assessments

The application of myclobutanil-captan mixtures can have various impacts on horticultural and agronomic outcomes. The primary goal of using these fungicides is to protect crops from diseases, thereby increasing marketable yields and improving fruit quality. regulations.gov By controlling diseases like apple scab, these fungicides help prevent defoliation, which can weaken trees and reduce future yields. purdue.edu

However, the use of fungicides can also have unintended consequences. For instance, some fungicide formulations, including those containing captan, have the potential to cause phytotoxicity on certain plant varieties or under specific environmental conditions, leading to issues like leaf burn or fruit russeting. nih.govweebly.com

Furthermore, there is evidence that some fungicides can affect non-target organisms in the soil. Studies have shown that myclobutanil can impact the activity of certain soil enzymes, particularly at high concentrations. mdpi.com Similarly, captan has been found to inhibit the colonization of arbuscular mycorrhizal fungi, which are beneficial for nutrient uptake in many plants. researchgate.netresearchgate.net These effects on soil health could have long-term implications for crop productivity.

The following table outlines some of the potential horticultural and agronomic impacts of using myclobutanil and captan.

| Impact Category | Potential Positive Effects | Potential Negative Effects |

| Crop Yield | Increased marketable yield due to disease control. regulations.gov | Potential for yield loss due to phytotoxicity in some cases. nih.gov |

| Crop Quality | Improved fruit quality by preventing disease-related blemishes and rots. | Fruit russeting from certain formulations or application conditions. nih.gov |

| Plant Health | Prevention of defoliation and maintenance of tree vigor. purdue.edu | |

| Soil Health | Inhibition of beneficial mycorrhizal fungi. researchgate.netresearchgate.net Alteration of soil enzyme activity. mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of myclobutanil (B1676884) and captan (B1668291) residues. These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of the fungicides.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like myclobutanil and captan. When coupled with tandem mass spectrometry (GC-MS/MS) or an electron capture detector (GC-ECD), it provides robust and sensitive detection.

Myclobutanil can be effectively analyzed using GC-MS. researchgate.net For instance, a method for analyzing myclobutanil in plant material involves extraction and subsequent analysis by GC/MS. researchgate.net In multi-residue methods, GC-MS/MS is frequently used for the detection of myclobutanil in various food and environmental samples. eurl-pesticides.eunih.gov One study detailed a GC-MS/MS method for 96 pesticides, including myclobutanil, in cannabis, demonstrating its applicability to complex matrices. nih.gov

Captan analysis by GC can be challenging due to its thermal instability, which can lead to degradation in the GC inlet. lcms.cz This degradation can make reproducible analysis difficult. lcms.cz Despite this, GC-ECD has been successfully used for the determination of captan residues in agricultural commodities like ginseng. koreascience.krfao.org One method involved extraction with acetone (B3395972) containing phosphoric acid, followed by cleanup and determination by GC-ECD, achieving mean recoveries between 89.0% and 113.7%. koreascience.kr Another study on ginseng reported mean recoveries for captan between 77% and 83% using a GC-ECD method. fao.org To overcome the thermal degradation issue, some methods utilize techniques like on-column injection. qcap-egypt.com

Table 1: GC-based Method Parameters for Myclobutanil and Captan Analysis

| Parameter | Myclobutanil | Captan | Reference |

| Technique | GC-MS/MS | GC-ECD | nih.govfao.org |

| Column | VF-1ms (or equivalent) | DB-1 capillary column | researchgate.netkoreascience.kr |

| Detector | Mass Spectrometer | Electron Capture Detector | nih.govkoreascience.kr |

| Limit of Quantification (LOQ) | 0.01 mg/kg (in fruit & vegetables) | 0.008 mg/kg (in agricultural commodities) | eurl-pesticides.eukoreascience.kr |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and often preferred method for the analysis of both myclobutanil and captan, particularly due to the thermal instability of captan in GC systems. lcms.czshimadzu.com

For myclobutanil, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed and validated for its determination in various crops, such as tomatoes. nih.gov These methods often utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. nih.gov A study on myclobutanil in cucumber and soil also employed chiral liquid chromatography with tandem mass spectrometry to analyze its enantiomers. researchgate.net

LC-MS/MS offers a more robust and reliable analysis for captan by avoiding the high temperatures of the GC inlet that cause degradation. lcms.cz Several studies have successfully developed LC-MS/MS methods for the simultaneous determination of captan and its metabolite, tetrahydrophthalimide (THPI). researchgate.netnih.gov The use of techniques like atmospheric pressure chemical ionization (APCI) has been shown to be effective. nih.gov A study using liquid chromatography-triple quadrupole linear ion trap mass spectrometry (LC-QqQIT) demonstrated high sensitivity and accuracy for captan analysis in various food commodities. qcap-egypt.com

Table 2: LC-MS/MS Method Parameters for Myclobutanil and Captan Analysis

| Parameter | Myclobutanil | Captan | Reference |

| Technique | UPLC-MS/MS | LC-QqQIT-MS³ | qcap-egypt.comnih.gov |

| Column | BEH C18 | Not Specified | qcap-egypt.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Not Specified | qcap-egypt.comnih.gov |

| Limit of Quantification (LOQ) | 0.01 mg/kg (in tomato) | 0.01 mg/kg (in apples, tomatoes) | qcap-egypt.comnih.gov |

Spectrophotometric Approaches for Compound Determination

While chromatographic methods are predominant for residue analysis, spectrophotometric methods have been developed for the determination of myclobutanil and captan, particularly in formulations or for screening purposes.

A spectrophotometric method for myclobutanil is based on its bromination to form dibromo myclobutanil, which then reacts with a potassium iodide-potassium iodate (B108269) mixture in the presence of leucocrystal violet to produce a violet-colored complex with maximum absorbance at 590 nm. jru-b.comresearchgate.net This method was found to be applicable for the determination of myclobutanil in water, soil, and food samples. jru-b.comresearchgate.net

For captan, a spectrophotometric method has been developed based on its reaction with thiosemicarbazide, with the absorbance measured at 315 nm. nih.gov Another method involves the reaction of captan with thiophenol and then 2,4-dinitrophenylhydrazine (B122626) to form a red quinoidal ion with maximum absorbance at 510 nm. tsijournals.com These methods have been successfully applied to the analysis of commercial fungicide formulations. nih.govtsijournals.com

Table 3: Spectrophotometric Methods for Myclobutanil and Captan

| Compound | Reagents | Wavelength (λmax) | Reference |

| Myclobutanil | Bromine, Potassium Iodide-Potassium Iodate, Leucocrystal Violet | 590 nm | jru-b.comresearchgate.net |

| Captan | Thiosemicarbazide | 315 nm | nih.gov |

| Captan | Thiophenol, 2,4-dinitrophenylhydrazine | 510 nm | tsijournals.com |

Sample Preparation and Matrix Effects in Complex Samples

The analysis of myclobutanil and captan in complex matrices such as fruits, vegetables, and soil requires efficient sample preparation to isolate the analytes from interfering compounds. nih.govacm2.com The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis, including for myclobutanil and captan. shimadzu.comnih.gov This method involves an extraction with a solvent like acetonitrile (B52724) or ethyl acetate, followed by a cleanup step using dispersive solid-phase extraction (dSPE). eurl-pesticides.eushimadzu.com

Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, especially with LC-MS. nih.govrestek.comrestek.com These effects can lead to either suppression or enhancement of the analyte signal, affecting the accuracy of the results. restek.com The composition of the matrix can vary significantly between different commodities, leading to different matrix effects. nih.gov To compensate for matrix effects, the use of matrix-matched calibration standards is a common practice. dipalme.org Another approach is the use of isotopically labeled internal standards. nih.gov In some cases, the presence of multiple pesticides in a standard solution can itself create a "matrix-like effect," enhancing the peak responses of certain pesticides. nih.gov

Method Validation and Quality Assurance Protocols

To ensure the reliability and accuracy of analytical results for myclobutanil and captan, rigorous method validation and quality assurance (QA) protocols are essential. eurl-pesticides.eueurl-pesticides.eu These protocols are often guided by international standards and guidelines, such as those from SANCO (now DG SANTE) and ISO/IEC 17025. demarcheiso17025.comeurl-pesticides.eu

Method validation involves assessing several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. eurl-pesticides.eu

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies on spiked samples. tsijournals.com

Precision: The degree of agreement among a series of measurements, expressed as repeatability (within-day precision) and reproducibility (between-day precision). eurl-pesticides.euresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. eurl-pesticides.eukoreascience.kr

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. tsijournals.com

Regulatory Science and Sustainable Use Principles

International and National Regulatory Frameworks for Fungicide Mixtures

The regulation of pesticide products, including fungicide mixtures, is a critical function of government agencies worldwide. The primary objective is to protect human health and the environment from the risks associated with pesticide use. who.int This involves a comprehensive evaluation of a product before it can be marketed and used. umn.edu

International Bodies and Guidelines:

Organizations like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO) of the United Nations provide an international framework through the International Code of Conduct on Pesticide Management. who.intontosight.ai This code promotes practices that minimize potential harm from pesticides throughout their lifecycle. While not legally binding in themselves, these guidelines heavily influence national regulatory approaches. The Codex Alimentarius Commission, a joint FAO/WHO body, establishes international food standards, including Maximum Residue Limits (MRLs) for pesticides in food commodities. Myclobutanil (B1676884), for instance, was reviewed in 1992 by the Joint Meeting on Pesticide Residues to establish international MRLs. publications.gc.ca

National Regulatory Agencies:

In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body responsible for pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). umn.edunih.gov FIFRA mandates that all pesticides be registered with the EPA before they can be sold or distributed, a process that involves a thorough review of data on the product's potential effects on human health and the environment. umn.edu The FFDCA authorizes the EPA to set tolerances, or maximum legally permissible residue levels, for pesticides in food. umn.edu

For fungicide mixtures, the EPA assesses the risks of the combined product. This includes evaluating the toxicity of the individual active ingredients, myclobutanil and captan (B1668291), as well as any potential synergistic or additive effects. The agency also considers the environmental fate of the mixture, including its potential to contaminate water sources. regulations.gov

Regulation of Myclobutanil and Captan:

Both myclobutanil and captan have been subject to regulatory scrutiny. The EPA has established specific tolerances for myclobutanil residues on various crops, sometimes on a time-limited basis for emergency exemptions under FIFRA Section 18. federalregister.govfederalregister.gov For example, time-limited tolerances have been set for myclobutanil on artichokes, peppers, and sugar beets. federalregister.govfederalregister.gov The EPA has also considered specific use restrictions for myclobutanil, such as prohibiting aerial application of dust formulations and on-farm cotton seed treatments due to potential human health risks. regulations.gov

Captan is classified by the EPA as a Group B2, probable human carcinogen. ppqs.gov.in This classification influences the regulatory requirements and risk mitigation measures for products containing this active ingredient.

The Fungicide Resistance Action Committee (FRAC) provides a classification of fungicides based on their mode of action to help manage the development of resistance. regulations.gov Myclobutanil is a demethylation inhibitor (DMI) and belongs to FRAC Group 3. regulations.govucanr.edu Captan is a multi-site contact fungicide belonging to the phthalimide (B116566) class and is categorized under FRAC Group M4. ontosight.aiucanr.edu Regulatory agencies often incorporate FRAC groupings into their labeling requirements and resistance management guidelines. nih.gov

Principles of Responsible Application in Agricultural Contexts

The responsible application of myclobutanil-captan mixtures is crucial for maximizing their efficacy while minimizing off-target impacts. This involves adherence to label instructions, proper equipment calibration, and consideration of environmental conditions.

Adherence to Product Labels:

The pesticide label is a legal document that provides critical information on the proper use of the product. epa.gov It includes details on application rates, timing, pre-harvest intervals (PHI), and restricted-entry intervals (REI). regulations.gov The REI is the time immediately after a pesticide application when entry into the treated area is restricted for workers. regulations.gov For myclobutanil, the EPA has considered increasing the REI for grapes to mitigate worker exposure risks. regulations.gov

Application Techniques and Equipment:

Proper application techniques are essential to ensure that the fungicide mixture reaches the target pests and to minimize drift. This includes selecting the appropriate nozzles and pressure to produce the desired droplet size. ppqs.gov.in Ground applications should be made in a sufficient volume of water to ensure thorough coverage of the plant canopy. epa.gov Aerial application is also an option for some uses, but care must be taken to avoid drift to non-target areas. epa.govepa.gov Chemigation, the application of pesticides through irrigation systems, is another method, but it requires specific equipment and calibration to be effective and safe. epa.govepa.gov

Environmental Considerations:

Applicators must be aware of weather conditions at the time of application. Wind speed and direction can significantly impact spray drift. ppqs.gov.in Applications should be avoided when conditions favor drift. epa.gov The stability of the fungicide mixture in the spray tank is also a factor. The pH of the spray solution can affect the degradation of some fungicides. For example, the half-life of captan is significantly shorter in alkaline water. growingfruit.org Therefore, checking and adjusting the pH of the spray water may be necessary. growingfruit.org

Integration into Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a holistic approach to pest control that combines various management strategies to minimize economic, health, and environmental risks. The use of myclobutanil-captan mixtures can be a valuable component of an IPM program when used judiciously.

Role of Fungicide Mixtures in IPM:

Fungicide mixtures like myclobutanil-captan offer several advantages within an IPM framework. The combination of a systemic fungicide (myclobutanil) and a multi-site contact fungicide (captan) provides a broader spectrum of disease control. ontosight.ai This can be particularly useful for managing complex disease situations or when the exact pathogen has not been identified.

Resistance Management:

A key principle of IPM is the management of pesticide resistance. The repeated use of a single-site fungicide can lead to the selection of resistant fungal populations, rendering the product ineffective. epa.gov Myclobutanil, being a single-site fungicide, has a higher risk of resistance development. ucanr.edu Tank-mixing or co-formulating myclobutanil with a multi-site fungicide like captan is a key resistance management strategy. frac.info Captan's multi-site mode of action makes the development of resistance highly unlikely. ucanr.edu By combining these two modes of action, the selection pressure for resistance to myclobutanil is reduced. frac.info Rotating the use of myclobutanil-captan mixtures with fungicides from different FRAC groups is another important resistance management tactic. ucanr.eduepa.gov

Synergistic and Additive Effects:

In some cases, the combination of two fungicides can result in synergistic or additive effects, meaning the combined effect is greater than the sum of the individual components. frac.info This can lead to improved disease control and may allow for the use of lower application rates.

Monitoring and Scouting:

A fundamental aspect of IPM is the regular monitoring of crops for pests and diseases. epa.gov Fungicide applications should be based on scouting reports and disease forecasting models rather than being applied on a fixed schedule. This ensures that fungicides are only used when necessary, reducing unnecessary applications and minimizing selection pressure for resistance.

The following interactive data table summarizes the key regulatory and sustainable use aspects of the myclobutanil-captan mixture:

| Feature | Myclobutanil | Captan | Myclobutanil-Captan Mixture |

| FRAC Group | 3 (DMI) regulations.govucanr.edu | M4 (Phthalimide) ontosight.aiucanr.edu | 3 + M4 |

| Mode of Action | Systemic, inhibits ergosterol (B1671047) synthesis ontosight.ai | Non-systemic, multi-site contact ontosight.ai | Combination of systemic and contact activity |

| Resistance Risk | High ucanr.edu | Low ucanr.edu | Reduced risk compared to solo myclobutanil use frac.info |

| Key Regulatory Agency (U.S.) | EPA nih.gov | EPA nih.gov | EPA nih.gov |

| Key International Guidance | WHO/FAO Code of Conduct who.intontosight.ai | WHO/FAO Code of Conduct who.intontosight.ai | WHO/FAO Code of Conduct who.intontosight.ai |

| IPM Integration | Use in rotation, tank mixes ucanr.eduepa.gov | Partner for resistance management frac.info | Broad-spectrum control, resistance management tool ontosight.ai |

Emerging Research Frontiers and Future Perspectives

Development of Novel Fungicide Mixture Formulations

The development of new and improved fungicide formulations is a critical area of research. The goal is to enhance the efficacy, safety, and environmental profile of products like myclobutanil-captan mixtures. Innovations in formulation technology can lead to better adhesion to plant surfaces, more controlled release of active ingredients, and reduced environmental runoff.

Current formulations of myclobutanil (B1676884) and captan (B1668291) include wettable powders, suspension concentrates, and emulsifiable concentrates. ontosight.aiyoutube.com Future research is focused on creating "smart" formulations that respond to specific environmental triggers or the presence of pathogens. For instance, nanotechnology is being explored to develop nano-encapsulated fungicides. These formulations could offer several advantages:

Improved Bioavailability: Nano-sized particles can be more readily absorbed by plants, leading to enhanced systemic activity of myclobutanil.

Targeted Delivery: Functionalized nanoparticles could be designed to adhere specifically to fungal spores or hyphae, concentrating the fungicidal action where it is most needed and minimizing off-target effects.

Controlled Release: Encapsulation can provide a slower, more sustained release of the active ingredients, prolonging the period of protection and reducing the number of applications required.

Another area of development is the creation of more effective and stable tank-mix adjuvants. The pH of the spray solution can significantly impact the stability and efficacy of some fungicides. For example, captan's half-life decreases dramatically in alkaline conditions. growingfruit.org Research into buffering agents and acidifiers that are compatible with a wide range of pesticide mixtures is ongoing, aiming to ensure optimal performance under various water quality conditions. growingfruit.org

Advanced Omics-Based Approaches in Resistance Research

The emergence of fungicide resistance is a significant threat to global food security. Understanding the molecular mechanisms behind resistance is crucial for developing effective resistance management strategies. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for investigating these mechanisms at a systems level. nih.govnih.gov

For myclobutanil, a demethylation inhibitor (DMI), resistance in fungi can arise from mutations in the target gene (CYP51), overexpression of the target gene, or increased efflux pump activity. regulations.govnih.govresearchgate.net Omics approaches can help to:

Identify Novel Resistance Genes: By comparing the genomes of resistant and susceptible fungal strains, researchers can identify new genes and mutations associated with resistance.

Understand Regulatory Networks: Transcriptomics and proteomics can reveal how gene expression and protein levels change in response to fungicide exposure, providing insights into the regulatory networks that control resistance mechanisms. nih.gov

Discover Biomarkers: Metabolomics can identify metabolic changes associated with resistance, potentially leading to the discovery of biomarkers that can be used for early detection of resistant fungal populations. nih.gov

In the context of a myclobutanil-captan mixture, omics research can elucidate the complex interactions between the two fungicides and the fungal pathogen. For example, it can help to understand if exposure to one fungicide influences the development of resistance to the other. This knowledge is vital for designing rotation or mixture strategies that can delay the evolution of resistance. Studies have already shown cross-resistance between myclobutanil and other DMI fungicides like tebuconazole (B1682727). researchgate.netnih.gov

Refined Environmental Risk Assessment Methodologies

The environmental fate and impact of fungicides are of paramount concern. Regulatory agencies and researchers are continuously working to refine environmental risk assessment methodologies to better predict and mitigate potential adverse effects. For mixtures like myclobutanil-captan, this involves understanding the combined toxicity and environmental behavior of the individual components.

Key areas of research in this field include:

Mixture Toxicity Models: Traditional risk assessments often focus on individual chemicals. However, organisms in the environment are typically exposed to a mixture of substances. Researchers are developing and validating models, such as the concentration-addition (CA) and independent action (IA) models, to predict the combined effects of pesticide mixtures. food.gov.ukresearchgate.net

Ecotoxicological Studies: There is a need for more comprehensive ecotoxicological data on the effects of myclobutanil-captan mixtures on a wider range of non-target organisms, including soil microorganisms, aquatic invertebrates, and pollinators. orst.edu This includes both lethal and sub-lethal endpoints.

Fate and Transport Modeling: Advanced computer models are being used to simulate the movement and degradation of myclobutanil and captan in the environment. researchgate.net These models incorporate factors such as soil type, climate, and agricultural practices to provide more accurate predictions of environmental concentrations and potential exposure levels. For instance, captan breaks down rapidly in soil and water, with a half-life ranging from less than one to 24 days in soil and 5 to 19 hours in clean water. orst.edu Myclobutanil has been detected in surface waters and sediments in horticultural catchments. researchgate.net

Genotoxicity Assessment: Recent studies have investigated the potential genotoxic effects of captan, showing that it can induce DNA damage and replicative stress in mammalian cells. nih.gov Refined methodologies are needed to assess the genotoxic potential of the mixture and its relevance to human and environmental health.

Interdisciplinary Approaches for Sustainable Agro-Ecological Management

The future of pest management lies in integrated, interdisciplinary approaches that combine chemical controls with biological and cultural practices. This agro-ecological approach aims to create resilient and sustainable farming systems that are less reliant on synthetic inputs.

For myclobutanil-captan mixtures, this means integrating their use into a broader IPM strategy that includes:

Disease Forecasting Models: Using weather data and knowledge of pathogen biology to predict disease outbreaks and time fungicide applications for maximum efficacy and minimal use.

Biological Control Agents: Employing beneficial microorganisms that can suppress fungal pathogens or induce plant resistance. Research is needed to ensure the compatibility of these biologicals with fungicide mixtures.

Cultural Practices: Implementing practices such as crop rotation, sanitation, and canopy management to reduce disease pressure.

By combining these different strategies, growers can manage diseases effectively while minimizing the selection pressure for fungicide resistance and reducing the environmental footprint of their operations.

Investigation of Biosorption and Detoxification Mechanisms in Microorganisms

Microorganisms in the soil and on plant surfaces play a crucial role in the degradation and detoxification of fungicides. Understanding these microbial processes can open up new avenues for bioremediation and for enhancing the sustainability of fungicide use.

Research in this area is focused on:

Identifying and Characterizing Degrading Microbes: Isolating and identifying bacteria and fungi that can break down myclobutanil and captan into less toxic compounds.

Elucidating Degradation Pathways: Using techniques like mass spectrometry to identify the metabolic pathways involved in the microbial degradation of these fungicides.

Investigating Biosorption: Studying the ability of microbial biomass to bind (sorb) fungicide residues, which can reduce their bioavailability and mobility in the environment.

Genetic Engineering of Microbes: Exploring the potential to genetically engineer microorganisms to enhance their fungicide degradation capabilities for use in bioremediation of contaminated soil and water.

A deeper understanding of these microbial interactions can lead to the development of strategies to promote the growth of beneficial, fungicide-degrading microorganisms in agricultural soils, thereby creating a more self-sustaining system for managing pesticide residues.

Q & A

Q. What protocols ensure the ethical use of vertebrate models in Myclobutanil-captan mixture toxicity research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.